Diosmetin 3',7-Diglucuronide-d3

Bioanalysis Pharmacokinetics LC-MS/MS

This d3-labeled analog of the major circulating flavonoid metabolite diosmetin-7,3'-diglucuronide is the definitive internal standard for LC-MS/MS bioanalysis. Unlike unlabeled standards indistinguishable from endogenous analyte, the d3 label provides a 3 Da mass shift, correcting matrix effects, ionization suppression, and recovery variability per FDA/EMA guidelines (CV ≤15%). Essential for diosmin pharmacokinetic studies, UGT enzyme activity assays (UGT1A1, 1A6, 1A9), and QC of citrus-derived extracts. Substituting with unlabeled or structural analog standards introduces quantifiable analytical error and risks regulatory non-compliance.

Molecular Formula C₂₈H₂₅D₃O₁₈
Molecular Weight 655.53
Cat. No. B1160335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin 3',7-Diglucuronide-d3
Synonymsβ-D-Glucopyranosiduronic acid, 5-[7-(β-D-glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-2-yl]-2-methoxyphenyl-d3
Molecular FormulaC₂₈H₂₅D₃O₁₈
Molecular Weight655.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diosmetin 3',7-Diglucuronide-d3: A Deuterated Flavonoid Metabolite for Precision Quantitative Bioanalysis


Diosmetin 3',7-Diglucuronide-d3 is a stable isotope-labeled analog of the major circulating flavonoid metabolite, diosmetin-7,3'-diglucuronide. As a deuterated (d3) internal standard, it is designed for the accurate quantification of the unlabeled metabolite in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS) . The compound is a doubly glucuronidated conjugate of diosmetin, the aglycone of the phlebotonic drug diosmin. Unlike the parent aglycone, which exhibits low oral bioavailability due to extensive first-pass metabolism, diosmetin circulates predominantly in its conjugated forms, with the 7,3'-diglucuronide being one of two major plasma metabolites [1]. The d3 label confers a nominal mass increase of 3 Da compared to the unlabeled molecule, a critical attribute for minimizing analytical interference while maintaining near-identical physicochemical behavior [2].

Procurement Pitfalls: Why Unlabeled Diosmetin 3',7-Diglucuronide or Alternative Analogs Compromise Quantitative LC-MS/MS Workflows


Substituting Diosmetin 3',7-Diglucuronide-d3 with its unlabeled counterpart or a structurally similar analog introduces quantifiable analytical error. In LC-MS/MS bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is the recognized 'gold standard' for correcting matrix effects, ionization suppression, and recovery variability [1]. Unlabeled diosmetin 3',7-diglucuronide, when used as an internal standard, cannot be distinguished from the endogenous analyte, making accurate quantification of the metabolite in biological samples impossible. While non-isotopic structural analogs can be employed, they are a known source of inaccuracy; deuterated SIL compounds have been shown to correct for analytical variance more effectively, although deuterium itself can sometimes introduce a slight chromatographic retention time shift relative to the analyte [2]. The specific d3-labeling pattern in this product is designed to provide a sufficient mass shift to avoid spectral overlap with the natural isotopic envelope of the analyte, a key differentiator from a single or double deuterium label, while remaining cost-effective compared to 13C or 15N labeling .

Quantitative Differentiation: Head-to-Head Evidence for Selecting Diosmetin 3',7-Diglucuronide-d3


Mass Spectrometric Differentiation: +3 Da Mass Shift for Analyte Discrimination in Complex Matrices

The primary differentiation of Diosmetin 3',7-Diglucuronide-d3 lies in its nominal mass, which is 3.02 Da greater than the unlabeled analyte, diosmetin 3',7-diglucuronide (C28H28O18, MW: 652.51 g/mol) . This +3 Da mass shift, arising from the replacement of three hydrogen atoms with deuterium (C28H25D3O18, MW: 655.53 g/mol) , is critical for LC-MS/MS applications. It allows the mass spectrometer to distinguish the internal standard from the analyte in biological extracts, even when they co-elute. This is in contrast to a hypothetical single-deuterium-labeled analog (d1, +1 Da), where isotopic overlap with the analyte's natural abundance M+1 isotope peak can still cause significant cross-talk and quantification inaccuracies, particularly for low-abundance metabolites [1].

Bioanalysis Pharmacokinetics LC-MS/MS

Stable Isotope Labeling vs. Structural Analog Internal Standards: Correcting for Matrix-Induced Ion Suppression

A head-to-head comparison of internal standard types demonstrates that stable isotope-labeled (SIL) compounds like Diosmetin 3',7-Diglucuronide-d3 provide superior correction for matrix effects compared to structural analogs. In a class-level analysis, SIL internal standards are recognized as the first choice for quantitative bioanalysis because they co-elute with the analyte and experience identical matrix-induced ion suppression or enhancement [1]. In contrast, a non-isotopic structural analog (e.g., a different flavonoid glucuronide like isorhamnetin 3-glucuronide) may have a different retention time and, consequently, be subject to different ionization conditions, leading to variable and inaccurate recovery calculations [2]. While SIL standards are not universally flawless—deuterated compounds can sometimes exhibit a slight retention time shift—the near-identical physicochemical properties of a d3-labeled analog minimize this risk and provide the most robust data for pharmacokinetic studies .

Bioanalysis Method Validation LC-MS/MS

Quantitative Relevance in Plasma: The Target Analyte Circulates at ~10 µg/mL in Rat Model

The biological relevance of quantifying diosmetin 3',7-diglucuronide is underscored by its abundance in vivo. A foundational study demonstrated that after oral administration of diosmetin (100 mg/kg) to rats, the compound circulates exclusively as its glucuronide conjugates, with the 7,3'-diglucuronide being one of the two major metabolites identified [1]. The plasma concentration of total glucuronides was approximately 10 µg/mL, sustained for at least 6 hours post-dose [2]. This high, sustained concentration directly contrasts with the parent aglycone, diosmetin, which is undetectable in plasma due to rapid first-pass metabolism [3]. Therefore, any quantitative study investigating the systemic exposure, pharmacokinetics, or potential bioactivity of diosmin or diosmetin must accurately measure this specific diglucuronide metabolite.

Pharmacokinetics Metabolism Flavonoid

Metabolic Distinction: Diosmetin-7,3'-Diglucuronide is a Major Product of Human UGT1A1, 1A6, and 1A9 Enzymes

The formation of diosmetin 7,3'-diglucuronide is not a generic process but is catalyzed by a specific subset of human UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes (HLMs) and expressed UGTs show that the glucuronidation of diosmetin is regioselective and almost exclusively mediated by UGT1A1, UGT1A6, and UGT1A9 [1]. This is a class-level inference for the diglucuronide, which is formed by sequential glucuronidation. This contrasts with the metabolism of its close analog, chrysoeriol, which may exhibit different kinetics or isoform specificity due to structural differences in the methoxy group position [2]. Furthermore, the efflux of these glucuronides from cells is mediated by the breast cancer resistance protein (BCRP), highlighting a specific interplay between metabolism and transport [3].

Drug Metabolism Enzymology UGT

Validated Application Scenarios for Diosmetin 3',7-Diglucuronide-d3 in Research and Industrial Settings


Regulated Bioanalysis of Diosmin/Diosmetin in Preclinical and Clinical Pharmacokinetic Studies

As the d3-labeled internal standard for the major circulating metabolite diosmetin-7,3'-diglucuronide, this compound is an essential tool for developing and validating quantitative LC-MS/MS methods for plasma, urine, and tissue homogenates. Its use enables accurate correction for matrix effects and recovery losses, ensuring compliance with regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, where precision (CV) must be ≤15% [5]. This is critical for defining the dose-exposure relationship of diosmin formulations or for investigating the pharmacokinetics of dietary diosmetin [6].

Investigation of Phase II Metabolism and Drug-Drug Interaction (DDI) Potential

Researchers studying the glucuronidation pathways mediated by UGT1A1, 1A6, and 1A9 can use Diosmetin 3',7-Diglucuronide-d3 as an analytical standard to quantify the specific activity of these enzymes in in vitro systems (e.g., human liver microsomes, hepatocytes) [5]. By using the deuterated standard to accurately measure metabolite formation rates, studies can determine kinetic parameters (Km, Vmax) and screen for potential inhibitors or inducers of these UGT isoforms, which are also responsible for metabolizing many endogenous compounds and drugs like irinotecan [6].

Quality Control and Reference Standard for Diosmetin Metabolite Analysis in Nutraceutical Research

The compound serves as a certified reference material for verifying the identity and purity of unlabeled diosmetin 3',7-diglucuronide. In the quality control of diosmin or citrus-derived extracts, this d3-standard can be used for LC-UV or LC-MS system suitability tests and for preparing calibration curves to quantify the content of this specific flavonoid glucuronide in raw materials or finished products [5]. This provides a higher degree of specificity compared to using a surrogate standard for the same purpose [6].

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